molecular formula C61H88N18O21S2 B1231090 Peplomycin CAS No. 68247-85-8

Peplomycin

Cat. No.: B1231090
CAS No.: 68247-85-8
M. Wt: 1473.6 g/mol
InChI Key: QIMGFXOHTOXMQP-GFAGFCTOSA-N
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Description

Peplomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is a novel analog of bleomycin, designed to have reduced pulmonary toxicity compared to its predecessor. This compound is primarily used in the treatment of various cancers, including malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peplomycin is synthesized through a series of complex chemical reactions involving the modification of the bleomycin moleculeThe exact synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces verticillus followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield and purity, and the extraction process involves several chromatographic techniques to isolate this compound from other fermentation by-products .

Chemical Reactions Analysis

Types of Reactions: Peplomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified this compound derivatives with altered biological activity and reduced toxicity .

Scientific Research Applications

Peplomycin has a wide range of scientific research applications, including:

Mechanism of Action

Peplomycin exerts its effects by binding to DNA and causing strand breaks. This process involves the formation of a metal-peplomycin complex that generates reactive oxygen species, leading to DNA cleavage. The bithiazole group of this compound intercalates into the DNA, while the metal-binding domain activates oxygen to produce the reactive species. This mechanism disrupts DNA replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its reduced pulmonary toxicity compared to bleomycin, making it a safer alternative for patients with pre-existing lung conditions. Its ability to induce apoptosis in cancer cells while minimizing side effects makes it a valuable addition to the arsenal of antitumor agents .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMGFXOHTOXMQP-GFAGFCTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N18O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70384-29-1 (sulfate (1:1) salt)
Record name Peplomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701024414
Record name Peplomycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68247-85-8
Record name Peplomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68247-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peplomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peplomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peplomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.148
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Record name PEPLOMYCIN
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Q & A

Q1: What is the primary mechanism of action of Peplomycin?

A1: this compound exerts its antitumor effect primarily by causing DNA damage. [, , ] It binds to DNA and, in the presence of oxygen and metal ions like iron, generates reactive oxygen species. [] These reactive species cause single- and double-strand breaks in DNA, ultimately leading to cell death. [, , ]

Q2: How does this compound's interaction with DNA differ in cancerous versus normal cells?

A2: Research suggests that this compound exhibits some selectivity towards cancerous cells. [] While the exact mechanism underlying this selectivity remains unclear, studies have shown that this compound more potently inhibits DNA polymerase alpha and DNA ligase in leukemic cells compared to normal lymphocytes and thymocytes. [] This suggests potential differences in drug uptake, metabolism, or DNA repair mechanisms between cancerous and normal cells.

Q3: Does this compound induce apoptosis in cancer cells?

A3: While this compound primarily induces cell death through DNA damage, studies using oral squamous cell carcinoma cell lines have shown that it only slightly modifies the activity of caspases 3, 8, and 9, key enzymes involved in apoptosis. [] Electron microscopy studies revealed that this compound treatment led to mitochondrial vacuolation and enlargement of the endoplasmic reticulum in these cells, suggesting alternative cell death pathways might be involved. []

Q4: What is the molecular structure of this compound?

A5: While the provided research articles don’t explicitly state the molecular formula and weight of this compound, they highlight its structural similarity to Bleomycin. [, ] this compound is a derivative of Bleomycin, differing primarily in the terminal amine side chain. [] This structural modification contributes to this compound's unique pharmacological properties.

Q5: What formulation strategies have been explored to improve this compound delivery?

A7: Several studies highlight the potential of using activated carbon particles as a carrier for this compound. [, , , ] This formulation, known as PEP-CH, has demonstrated reduced pulmonary toxicity compared to traditional this compound solutions. [] Furthermore, PEP-CH showed enhanced anti-cancer efficacy against lymph node metastasis in mice, suggesting its potential for targeted drug delivery. [, ]

Q6: What is the pharmacokinetic profile of this compound?

A8: Research indicates that this compound, like Bleomycin, concentrates in certain tissues, such as the skin and lungs. [] This is thought to be due to low activity of the this compound-inactivating enzyme, Bleomycin hydrolase, in these tissues. [, ] Studies using continuous subcutaneous infusion of this compound in patients with cervical cancer demonstrated that this compound concentrations in tumor tissue were higher than in normal cervical tissue. [] The concentration in lymph nodes was found to be equal to or higher than in serum. []

Q7: What is the evidence for this compound's efficacy in preclinical and clinical settings?

A9: this compound has shown promising antitumor activity in both preclinical and clinical studies. In a rat model of tongue carcinoma, this compound demonstrated a 25.5% effective rate based on tumor reduction. [] Clinically, this compound has been investigated in various cancers, including oral squamous cell carcinoma, penile carcinoma, and prostate cancer. [, , ]

Q8: Does this compound induce drug resistance?

A10: While not extensively discussed in the provided research, the development of resistance to this compound is a possibility, as observed with other chemotherapeutic agents. One study reported complete inhibition of melanoma tumor growth when combining hyperthermia with a low dose of this compound, even in a melanoma type resistant to a higher dose of this compound alone. [] This highlights the potential of combination therapies in overcoming resistance mechanisms.

Q9: Are there biomarkers to predict this compound efficacy or monitor treatment response?

A12: Research has explored the use of squamous cell carcinoma antigen (SCC), also known as TA-4, as a potential biomarker for this compound treatment response. [] In vitro and in vivo studies using a uterine cervical cancer cell line showed that this compound treatment increased SCC production. [] This suggests that monitoring SCC levels could potentially help assess treatment efficacy.

Q10: What analytical methods are employed to study this compound?

A13: Various analytical techniques have been employed to study this compound, including high-performance liquid chromatography (HPLC) for quantifying the drug in biological samples. [, ] Additionally, 13C NMR spectroscopy has been used for structural characterization of this compound. []

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